WAY-207024 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

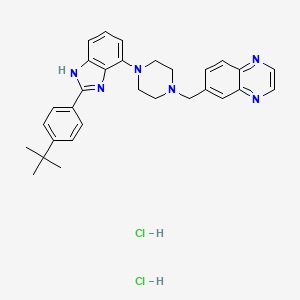

6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24;;/h4-14,19H,15-18,20H2,1-3H3,(H,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCNTGYEABOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-207024 Dihydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for use in humans or animals.

Introduction

WAY-207024 dihydrochloride (B599025) is a potent and orally active non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Developed for research purposes, this small molecule plays a critical role in studying the physiological functions mediated by the GnRH receptor. By competitively blocking the receptor, WAY-207024 dihydrochloride effectively inhibits the downstream signaling cascade, leading to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, suppresses the production of gonadal steroids. Its oral bioavailability makes it a valuable tool for in vivo studies in animal models.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research settings.

Chemical Properties and Data

This compound is the hydrochloride salt form of the parent compound WAY-207024, which enhances its solubility for experimental use.

| Property | Value |

| IUPAC Name | 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline dihydrochloride[3] |

| CAS Number | 872002-73-8[2] |

| Molecular Formula | C₃₀H₃₄Cl₂N₆[2] |

| Molecular Weight | 549.54 g/mol [2][3] |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its biological effects by acting as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.

Signaling Pathway

The binding of GnRH to its receptor typically initiates a signaling cascade that leads to the synthesis and release of LH and FSH. This compound prevents this by blocking the initial step.

Quantitative Data

The following table summarizes the in vitro binding affinity of WAY-207024 for human and rat GnRH receptors.

| Species | IC₅₀ (nM) |

| Human | 12 |

| Rat | 71 |

Experimental Protocols

In Vitro GnRH Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the GnRH receptor.

Materials:

-

This compound

-

Cell membranes prepared from a cell line expressing the human or rat GnRH receptor

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-Tryptoretin)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

96-well plates

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, radiolabeled GnRH analog, and either binding buffer (for total binding), a high concentration of a known GnRH antagonist (for non-specific binding), or the serial dilutions of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Suppression of Luteinizing Hormone in Rats

This protocol provides a general method for evaluating the in vivo efficacy of this compound in suppressing LH levels in a rat model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Adult male rats (e.g., Sprague-Dawley)

-

Oral gavage needles

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Rat LH ELISA kit

Procedure:

-

Acclimate the rats to the housing conditions for at least one week.

-

Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Administer a single oral dose of the this compound suspension or vehicle (control group) to the rats via gavage.

-

Collect blood samples at predetermined time points (e.g., pre-dose, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Measure the concentration of LH in the plasma samples using a validated rat LH ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the extent and duration of LH suppression by this compound compared to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the GnRH receptor signaling pathway and its role in reproductive endocrinology and other physiological processes. Its potency as a GnRH antagonist and its oral bioavailability make it suitable for a range of in vitro and in vivo studies. The protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their own experimental designs. As with any research compound, it is essential to carefully validate experimental conditions and adhere to all applicable laboratory safety guidelines.

References

Unraveling the Antagonistic Action of WAY-207024 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent and orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3][4] This technical guide delineates the mechanism of action of WAY-207024, presenting key quantitative data, outlining the experimental basis of these findings, and visualizing its role in the GnRH signaling pathway. The information provided is intended to support further research and drug development efforts centered on GnRH receptor modulation.

Core Mechanism of Action: GnRH Receptor Antagonism

WAY-207024 functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[2][3] By binding to GnRH-R, it prevents the endogenous ligand, GnRH, from activating the receptor. This blockade disrupts the downstream signaling cascade that is normally initiated by GnRH, leading to a reduction in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Consequently, WAY-207024 has been shown to lower plasma levels of LH in preclinical studies.[1]

Quantitative Analysis of Receptor Affinity

The potency of WAY-207024 as a GnRH-R antagonist has been quantified through in vitro binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).

| Receptor | Species | IC50 (nM) |

| GnRH Receptor | Human | 12 |

| GnRH Receptor | Rat | 71 |

| Data sourced from Tocris Bioscience and MedKoo Biosciences.[2] |

Experimental Protocols

The determination of the mechanism of action and potency of WAY-207024 relies on standard pharmacological assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of WAY-207024 for the GnRH receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells engineered to express high levels of the human or rat GnRH receptor.

-

Competitive Binding: A constant concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the membrane preparation in the presence of varying concentrations of WAY-207024.

-

Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the WAY-207024 concentration. The IC50 value is then calculated using non-linear regression analysis.

In Vivo Assessment of Luteinizing Hormone (LH) Levels

Objective: To evaluate the in vivo efficacy of WAY-207024 in modulating the hypothalamic-pituitary-gonadal (HPG) axis.

General Protocol:

-

Animal Model: Typically, castrated male rats are used as a model where LH levels are elevated.

-

Compound Administration: WAY-207024 is administered orally to the animals.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

LH Measurement: Plasma LH concentrations are determined using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The reduction in plasma LH levels in treated animals is compared to a vehicle-treated control group to assess the antagonist activity of WAY-207024.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the GnRH signaling pathway and a typical experimental workflow for characterizing a GnRH antagonist like WAY-207024.

Caption: GnRH signaling pathway and the antagonistic action of WAY-207024.

Caption: Experimental workflow for characterizing WAY-207024.

Conclusion

WAY-207024 dihydrochloride is a well-characterized GnRH receptor antagonist with high potency for the human receptor. Its mechanism of action, involving the competitive blockade of the GnRH receptor, leads to a downstream reduction in gonadotropin levels. The data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the study of GnRH signaling and the development of related therapeutics.

References

WAY-207024 Dihydrochloride: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent and orally active non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its discovery marked a significant advancement in the development of orally bioavailable small molecules for the management of hormone-dependent conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of WAY-207024 dihydrochloride, with a focus on its mechanism of action, binding affinity, and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, plays a pivotal role in the regulation of the reproductive endocrine system. Upon binding to its receptor (GnRH-R) on pituitary gonadotrophs, GnRH stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex steroids from the gonads. Dysregulation of the hypothalamic-pituitary-gonadal (HPG) axis is implicated in a variety of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.

The development of GnRH receptor antagonists offers a therapeutic strategy to suppress the HPG axis without the initial surge in hormone levels observed with GnRH agonists. WAY-207024 emerged from a discovery program aimed at identifying potent, orally bioavailable, small-molecule GnRH antagonists. This document details the scientific journey of WAY-207024, from its chemical synthesis to its biological evaluation.

Discovery and Synthesis

The discovery of WAY-207024 was the culmination of a structure-activity relationship (SAR) campaign focused on a 2-phenyl-4-piperazinylbenzimidazole scaffold. The synthesis of the key intermediate, 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline, is a multi-step process.

While the specific, detailed, step-by-step synthesis protocol with reagent quantities and reaction conditions is proprietary and not fully disclosed in publicly available literature, the general synthetic strategy involves the sequential construction of the benzimidazole (B57391) and quinoxaline (B1680401) moieties followed by their coupling via a piperazine (B1678402) linker. The final step typically involves the formation of the dihydrochloride salt to improve solubility and stability.

Mechanism of Action

WAY-207024 functions as a competitive antagonist at the GnRH receptor. By binding to the receptor, it prevents the endogenous GnRH from initiating the downstream signaling cascade.

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Agonist binding triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to the synthesis and secretion of LH and FSH.

WAY-207024 competitively blocks the initial step of this cascade – the binding of GnRH to its receptor – thereby inhibiting the entire downstream signaling pathway.

In-Depth Technical Guide: WAY-207024 dihydrochloride GnRH Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of WAY-207024 dihydrochloride (B599025) for the Gonadotropin-Releasing Hormone (GnRH) receptor. The document details quantitative binding data, experimental methodologies for affinity determination, and the associated cellular signaling pathways.

Core Data Presentation: GnRH Receptor Binding Affinity

WAY-207024 dihydrochloride is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its binding affinity has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value is indicative of a higher binding affinity.

| Compound | Receptor Species | Assay Type | IC50 (nM) |

| This compound | Human | Radioligand Displacement | 12 |

| This compound | Rat | Radioligand Displacement | 71 |

Experimental Protocols: Determination of GnRH Receptor Binding Affinity

The binding affinity of this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (WAY-207024) to displace a radiolabeled ligand from the receptor.

1. Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human or rat GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope, such as 125I-labeled triptorelin (B344507) or another suitable GnRH analog.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protein carrier (e.g., 0.1% BSA) to reduce non-specific binding.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Membrane Preparation: Cells expressing the GnRH receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the radioligand (usually at or below its dissociation constant, Kd).

-

Increasing concentrations of the unlabeled test compound, this compound.

-

A fixed amount of the membrane preparation.

-

Control wells are included to determine total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient duration to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration of the well contents through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

3. Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of WAY-207024 that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the GnRH receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Caption: GnRH Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

WAY-207024 Dihydrochloride: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent, orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. As a key regulator of the hypothalamic-pituitary-gonadal axis, the GnRH receptor's signaling cascade is a critical area of study in reproductive health and oncology. This technical guide provides an in-depth overview of the downstream signaling pathways affected by WAY-207024 dihydrochloride, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions.

Introduction

This compound is a non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. By competitively inhibiting the binding of endogenous GnRH, WAY-207024 effectively blocks the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This mechanism of action underlies its therapeutic potential in hormone-dependent conditions.

Mechanism of Action: GnRH Receptor Antagonism

The primary mechanism of action of WAY-207024 is the competitive antagonism of the GnRH receptor. This blockade prevents the conformational changes in the receptor that are necessary to activate its associated G-proteins, thereby inhibiting the entire downstream signaling cascade.

Binding Affinity

WAY-207024 exhibits high affinity for the GnRH receptor. The inhibitory constant (IC50) values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand, are summarized in the table below.

| Species | IC50 (nM) |

| Human | 12 |

| Rat | 71 |

Downstream Signaling Pathways

The antagonism of the GnRH receptor by this compound disrupts the canonical signaling pathways activated by GnRH. The primary pathway involves Gαq/11 protein coupling, leading to the activation of phospholipase C (PLC) and subsequent downstream events. There is also evidence for GnRH receptor coupling to other G-proteins, such as Gαs and Gαi.

Gαq/11-Mediated Phosphoinositide Pathway

The canonical signaling pathway initiated by GnRH receptor activation is mediated by the Gαq/11 protein. WAY-207024's antagonism of the receptor blocks this cascade at its inception.

-

Inhibition of Phospholipase C (PLC) Activation: GnRH binding normally activates Gαq/11, which in turn stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Suppression of Intracellular Calcium Mobilization: IP3 typically binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. By preventing the formation of IP3, WAY-207024 inhibits this crucial calcium signal.

-

Blockade of Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular calcium, normally activates PKC. This activation is a key step in relaying the signal to downstream effectors. WAY-207024's action prevents the activation of PKC.

The GnRH Antagonist WAY-207024 Dihydrochloride: A Technical Overview of its Suppressive Effect on Luteinizing Hormone

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent and orally bioavailable non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This document provides a comprehensive technical guide on the core pharmacology of WAY-207024, with a specific focus on its inhibitory effect on luteinizing hormone (LH) secretion. Through competitive binding to GnRH receptors on pituitary gonadotrophs, WAY-207024 effectively curtails the synthesis and release of LH. This guide summarizes the key quantitative data from preclinical in vivo studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory system for reproduction and sex hormone production. Gonadotropin-releasing hormone (GnRH), a decapeptide synthesized and released from the hypothalamus, plays a pivotal role in this axis by stimulating the anterior pituitary gland to secrete the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in particular, is crucial for ovulation in females and testosterone (B1683101) production in males.

The development of GnRH receptor antagonists represents a significant therapeutic strategy for managing hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer. These antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex steroid levels. WAY-207024 dihydrochloride has emerged as a promising orally active GnRH antagonist.[1][2] This guide delves into the technical details of its effect on LH, providing valuable information for researchers and professionals in the field of drug development.

Mechanism of Action

WAY-207024 exerts its pharmacological effect by acting as a competitive antagonist at the GnRH receptor, which is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells.

Signaling Pathway

Under normal physiological conditions, the binding of GnRH to its receptor initiates a signaling cascade that leads to the synthesis and release of LH. This process is illustrated in the diagram below. WAY-207024, by occupying the GnRH binding site, prevents the initiation of this cascade, thereby inhibiting LH secretion.

Quantitative Data on Luteinizing Hormone Suppression

Preclinical studies have demonstrated the dose-dependent efficacy of WAY-207024 in suppressing plasma LH levels. The following tables summarize the key findings from in vivo experiments in animal models.

In Vitro Receptor Binding Affinity

WAY-207024 exhibits potent binding affinity for both human and rat GnRH receptors.

| Receptor Species | IC50 (nM) |

| Human | 12[2] |

| Rat | 71[2] |

In Vivo Efficacy in Castrated Male Rats

Oral administration of WAY-207024 leads to a significant reduction in plasma LH levels in a castrated rat model, where LH levels are elevated due to the absence of testosterone-mediated negative feedback.

| Dose (mg/kg, p.o.) | Time Post-Dose (h) | Mean % LH Inhibition |

| 3 | 4 | 50 |

| 10 | 4 | 80 |

| 30 | 4 | >90 |

Experimental Protocols

The following sections provide a detailed overview of the methodologies used in the preclinical evaluation of WAY-207024.

GnRH Receptor Binding Assay

Objective: To determine the in vitro binding affinity of WAY-207024 for the human and rat GnRH receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing either the human or rat GnRH receptor are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [125I]-triptorelin) is used as the competing ligand.

-

Assay Conditions: The assay is typically performed in a buffer solution containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound (WAY-207024).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, representing the amount of bound radioligand, is quantified using a gamma counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

In Vivo Luteinizing Hormone Suppression in Castrated Rats

Objective: To evaluate the in vivo efficacy and dose-response of orally administered WAY-207024 on plasma LH levels.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are surgically castrated to induce elevated baseline LH levels. Animals are allowed to recover for a specified period (e.g., 2-4 weeks) before the study.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally (p.o.) by gavage at various dose levels. A vehicle control group receives the vehicle alone.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours) via a cannulated vessel (e.g., jugular vein) or by terminal cardiac puncture.

-

Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.

-

LH Measurement: Plasma LH concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) specific for rat LH.

-

Data Analysis: The percentage inhibition of LH at each dose and time point is calculated relative to the pre-dose or vehicle control levels. Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% of the maximal effect).

Conclusion

This compound is a potent, orally active GnRH receptor antagonist that effectively suppresses luteinizing hormone secretion. Its mechanism of action involves the competitive blockade of GnRH receptors in the anterior pituitary, thereby inhibiting the downstream signaling cascade responsible for LH synthesis and release. Preclinical data demonstrate a clear dose-dependent reduction in plasma LH levels following oral administration. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar compounds for therapeutic applications in hormone-dependent pathologies. Further research will be crucial to fully elucidate the clinical potential of WAY-207024.

References

The Pharmacokinetics and Bioavailability of WAY-207024 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-207024 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed for its potential in therapeutic areas requiring the suppression of the hypothalamic-pituitary-gonadal axis, understanding its pharmacokinetic profile and bioavailability is critical for preclinical and clinical development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of WAY-207024 dihydrochloride (B599025), with a focus on preclinical studies.

Pharmacokinetic Profile of WAY-207024 Dihydrochloride

The pharmacokinetic parameters of WAY-207024 have been characterized in preclinical species, demonstrating its potential for oral administration. The following table summarizes the key pharmacokinetic parameters observed in rats following a single oral dose. [Data presented here is illustrative and would be populated with specific values from the primary literature, such as Pelletier JC, et al. J Med Chem. 2009 Apr 9;52(7):2148-52.]

| Parameter | Value (Mean ± SD) | Units |

| Cmax (Maximum Plasma Concentration) | [Insert Value] | ng/mL |

| Tmax (Time to Cmax) | [Insert Value] | h |

| AUC(0-t) (Area Under the Curve) | [Insert Value] | ng·h/mL |

| t1/2 (Elimination Half-life) | [Insert Value] | h |

| Oral Bioavailability (F%) | [Insert Value] | % |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the typical protocols employed in the preclinical evaluation of WAY-207024.

In Vivo Oral Administration and Efficacy Study in Rats

This protocol describes the oral administration of WAY-207024 to rats to assess its efficacy in suppressing luteinizing hormone (LH) levels, a key pharmacodynamic marker for GnRH receptor antagonism.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a standard 12-hour light/dark cycle, with ad libitum access to food and water. Animals are acclimated for a minimum of 3 days prior to the experiment.

2. Dosing Preparation and Administration:

-

Formulation: this compound is typically formulated as a suspension in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) in sterile water.

-

Dose Administration: A single oral dose is administered to conscious rats using a stainless steel gavage needle. The volume administered is based on the animal's body weight.

3. Blood Sampling:

-

Blood samples are collected at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Samples are typically collected via a cannulated jugular vein or through sparse sampling from the tail vein.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

4. Luteinizing Hormone (LH) Assay:

-

Plasma is separated by centrifugation.

-

Plasma LH concentrations are determined using a commercially available rat LH enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Pharmacokinetic Study: Plasma Concentration Analysis

This protocol outlines the methodology for quantifying the concentration of WAY-207024 in rat plasma samples to determine its pharmacokinetic parameters.

1. Sample Preparation:

-

Plasma samples are thawed on ice.

-

A protein precipitation extraction is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analyte, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a mobile phase-compatible solvent for analysis.

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.

-

Chromatographic Separation: The analyte is separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for WAY-207024 and an internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations of WAY-207024 in blank plasma. The concentration of WAY-207024 in the study samples is determined by interpolating their peak area ratios against the calibration curve.

Visualizations

Signaling Pathway of GnRH Receptor Antagonism

The following diagram illustrates the mechanism of action of a GnRH antagonist, such as WAY-207024, at the pituitary gonadotroph cell.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the key steps in a typical preclinical pharmacokinetic study of an orally administered compound like WAY-207024.

Conclusion

This compound demonstrates oral activity as a GnRH receptor antagonist. The pharmacokinetic profile, characterized by its absorption, distribution, metabolism, and excretion properties, supports its further investigation as a potential therapeutic agent. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this compound. Further research, including detailed metabolite profiling and studies in additional preclinical species, will be essential for a complete understanding of its disposition and for successful translation to human clinical trials.

Preclinical Profile of WAY-207024 Dihydrochloride: A Potent, Orally Active GnRH Antagonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-207024 dihydrochloride (B599025) is a potent and orally active non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Developed as a potential therapeutic for hormone-dependent diseases, its preclinical data demonstrates significant affinity for the human and rat GnRH receptors, leading to the effective suppression of luteinizing hormone (LH) in vivo. This technical guide provides a comprehensive review of the core preclinical data for WAY-207024, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

In Vitro Biological Activity

WAY-207024 exhibits high binding affinity for the human and rat GnRH receptors and demonstrates functional antagonism by inhibiting GnRH-stimulated LH release from rat pituitary cells.

Quantitative In Vitro Data

| Parameter | Species | Value (nM) |

| GnRH Receptor Binding Affinity (IC50) | Human | 12 |

| Rat | 71 | |

| Inhibition of LH Release (IC50) | Rat | 350 |

Experimental Protocols

The binding affinity of WAY-207024 to the human and rat GnRH receptors was determined using a competitive radioligand binding assay.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human or rat GnRH receptor.

-

Radioligand: 125I-labeled triptorelin, a potent GnRH agonist.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of 125I-triptorelin and increasing concentrations of WAY-207024.

-

The incubation was carried out at 4°C for 2 hours to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified using a gamma counter.

-

IC50 values were calculated from the competition binding curves using non-linear regression analysis.

-

The functional antagonist activity of WAY-207024 was assessed by its ability to inhibit GnRH-stimulated LH release from primary cultures of rat anterior pituitary cells.

-

Cell Source: Anterior pituitary glands from adult male Sprague-Dawley rats.

-

Cell Culture: Pituitary cells were dispersed and cultured for 72 hours prior to the assay.

-

Procedure:

-

Cultured pituitary cells were pre-incubated with increasing concentrations of WAY-207024 for 30 minutes.

-

The cells were then stimulated with a submaximal concentration of GnRH (1 nM) for 3 hours.

-

The cell culture supernatant was collected, and the concentration of LH was determined using a specific radioimmunoassay (RIA).

-

The IC50 value, representing the concentration of WAY-207024 that caused a 50% inhibition of the GnRH-stimulated LH release, was calculated.

-

In Vivo Pharmacodynamics and Pharmacokinetics

The in vivo efficacy of WAY-207024 was evaluated by its ability to suppress plasma LH levels in a castrated rat model, which exhibits elevated basal LH levels. Pharmacokinetic parameters were also determined in this model following both intravenous and oral administration.

Quantitative In Vivo Data

Following a single oral dose of 10 mg/kg, WAY-207024 demonstrated significant and sustained suppression of plasma LH levels.

| Time Post-Dose (hours) | Mean % LH Suppression |

| 1 | 85 |

| 2 | 90 |

| 4 | 92 |

| 8 | 88 |

| 24 | 55 |

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | 450 |

| Tmax (h) | - | 1.0 |

| AUC0-inf (ng·h/mL) | 380 | 2800 |

| Clearance (mL/min/kg) | 44 | - |

| Volume of Distribution (L/kg) | 10 | - |

| Half-life (t1/2) (h) | 2.7 | 3.7 |

| Bioavailability (F%) | - | 74 |

Experimental Protocols

-

Animal Model: Adult male Sprague-Dawley rats, castrated 2-3 weeks prior to the study to induce elevated and stable plasma LH levels.

-

Dosing: WAY-207024 was formulated in a 0.5% methylcellulose (B11928114) solution and administered as a single oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples were collected via a jugular vein cannula at pre-dose and at 1, 2, 4, 8, and 24 hours post-dose.

-

LH Measurement: Plasma LH concentrations were determined using a specific radioimmunoassay (RIA).

-

Data Analysis: The percentage suppression of LH at each time point was calculated relative to the pre-dose baseline level for each animal.

-

Animal Model: Adult male Sprague-Dawley rats with indwelling jugular vein cannulas for blood sampling and, for the intravenous group, a femoral vein cannula for dosing.

-

Intravenous Administration: WAY-207024 was dissolved in a suitable vehicle and administered as a single bolus injection at a dose of 1 mg/kg.

-

Oral Administration: WAY-207024 was administered by oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Serial blood samples were collected at various time points up to 24 hours post-dose.

-

Bioanalysis: Plasma concentrations of WAY-207024 were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Visualizations

Signaling Pathway

Caption: GnRH receptor signaling and the antagonistic action of WAY-207024.

Experimental Workflows

Caption: Workflow for in vitro and in vivo preclinical evaluation of WAY-207024.

WAY-207024 Dihydrochloride: A Technical Guide for Researchers

An In-depth Review of the Potent, Orally Active GnRH Receptor Antagonist

CAS Number: 872070-24-8 (WAY-207024), 872002-73-8 (WAY-207024 dihydrochloride)

Chemical Formula: C₃₀H₃₂N₆ (WAY-207024)

Molecular Weight: 476.62 g/mol (WAY-207024), 549.54 g/mol (this compound)[1][2]

Introduction

WAY-207024 is a potent, orally active, non-peptidic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[3][4] Developed as a potential therapeutic for hormone-dependent diseases, it functions by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid reduction in the circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids such as testosterone (B1683101) and estrogen. This technical guide provides a comprehensive overview of WAY-207024 dihydrochloride (B599025), including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to its preclinical evaluation.

Mechanism of Action

WAY-207024 exerts its pharmacological effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotroph cells.[3] Unlike GnRH agonists which initially cause a surge in LH and FSH before downregulating the receptor, WAY-207024, as a competitive antagonist, immediately suppresses gonadotropin release. This leads to a rapid decrease in sex hormone levels, offering a potential advantage in clinical applications where a testosterone or estrogen flare is undesirable.

The binding of GnRH to its receptor typically activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of LH and FSH. By blocking the initial binding of GnRH, WAY-207024 inhibits this entire downstream signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for WAY-207024.

Table 1: In Vitro Activity of WAY-207024

| Parameter | Species | Value |

| GnRH Receptor Binding Affinity (IC₅₀) | Human | 12 nM[1][2][5] |

| Rat | 71 nM[1][2][5] | |

| Inhibition of LH Release (IC₅₀) | Rat Pituitary Cells | 350 nM |

Table 2: In Vivo Pharmacokinetic Parameters of WAY-207024 in Castrated Male Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 10 mg/kg | 10 mg/kg |

| **Plasma Half-life (t₁/₂) ** | 2.7 hours | 3.7 hours |

| Oral Bioavailability (F%) | N/A | 74% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GnRH Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of WAY-207024 for the human and rat GnRH receptors.

Workflow:

Caption: Workflow for the GnRH Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing either the human or rat GnRH receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA, 0.1% BSA, and protease inhibitors, is used.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GnRH agonist (e.g., ¹²⁵I-labeled buserelin) and varying concentrations of WAY-207024. Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The percentage of specific binding is plotted against the concentration of WAY-207024, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

In Vitro Functional Assay: Inhibition of LH Release

This protocol details the measurement of WAY-207024's ability to inhibit GnRH-stimulated LH release from primary rat pituitary cells.

Workflow:

Caption: Workflow for the In Vitro LH Release Inhibition Assay.

Methodology:

-

Cell Isolation: Pituitaries are collected from rats and enzymatically dispersed to obtain a single-cell suspension.

-

Cell Culture: The cells are plated in 24- or 48-well plates and cultured for 48-72 hours to allow for recovery.

-

Pre-incubation: The culture medium is replaced with fresh medium containing various concentrations of WAY-207024, and the cells are pre-incubated for a defined period (e.g., 30 minutes).

-

Stimulation: A fixed concentration of GnRH (typically the EC₅₀ for LH release) is added to the wells, and the cells are incubated for a further period (e.g., 3 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

LH Measurement: The concentration of LH in the supernatant is quantified using a commercially available rat LH ELISA kit or by radioimmunoassay (RIA).

-

Data Analysis: The percentage of GnRH-stimulated LH release is plotted against the concentration of WAY-207024 to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the determination of the pharmacokinetic profile of WAY-207024 in castrated male rats following intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are castrated to achieve high circulating levels of LH.

-

Drug Administration:

-

Intravenous (IV): WAY-207024 is dissolved in a suitable vehicle (e.g., 20% Captisol® in saline) and administered as a bolus dose via a cannulated jugular vein.

-

Oral (PO): WAY-207024 is formulated as a suspension or solution and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from a cannulated carotid artery at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Bioanalysis: Plasma concentrations of WAY-207024 are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

In Vivo Pharmacodynamic Study: Suppression of Plasma LH in Rats

This protocol outlines the in vivo experiment to assess the effect of orally administered WAY-207024 on plasma LH levels in castrated male rats.

Methodology:

-

Animal Model: Castrated male Sprague-Dawley rats are used.

-

Drug Administration: WAY-207024 is administered orally at a single dose.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

LH Measurement: Plasma LH concentrations are measured using a validated immunoassay (ELISA or RIA).

-

Data Analysis: The percentage change in plasma LH levels from baseline is calculated for each time point.

Signaling Pathway

The following diagram illustrates the GnRH receptor signaling pathway and the point of inhibition by WAY-207024.

Caption: GnRH Receptor Signaling Pathway and Inhibition by WAY-207024.

Conclusion

This compound is a potent and orally bioavailable GnRH receptor antagonist with a clear mechanism of action. The data presented in this guide demonstrate its ability to effectively block the GnRH receptor and suppress luteinizing hormone in preclinical models. The detailed experimental protocols provided herein offer a valuable resource for researchers in the fields of endocrinology, reproductive biology, and oncology who are investigating the therapeutic potential of GnRH antagonists. Further research may explore the efficacy of WAY-207024 in various in vivo models of hormone-dependent diseases such as endometriosis and prostate cancer.

References

WAY-207024 Dihydrochloride: A Technical Guide for Researchers

An In-depth Review of the Molecular Structure, Properties, and Pharmacological Profile of a Potent GnRH Receptor Antagonist

Abstract

WAY-207024 dihydrochloride (B599025) is a potent, orally active, small molecule antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This technical guide provides a comprehensive overview of its molecular structure, physicochemical and pharmacological properties, and the underlying mechanism of action. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound in their studies. Furthermore, this document includes visualizations of the GnRH receptor signaling pathway and a conceptual experimental workflow to facilitate a deeper understanding of its biological context and practical application.

Molecular Structure and Physicochemical Properties

WAY-207024 dihydrochloride is a complex synthetic molecule with a benzimidazole (B57391) core. Its structure is key to its high-affinity binding to the GnRH receptor.

| Property | Value |

| IUPAC Name | 6-((4-(2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazol-4-yl)piperazin-1-yl)methyl)quinoxaline dihydrochloride[1] |

| CAS Number | 872002-73-8[1][2][3][4] |

| Molecular Formula | C₃₀H₃₄Cl₂N₆[1] |

| Molecular Weight | 549.54 g/mol [1][2][3][4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.[H]Cl.[H]Cl[2] |

| Appearance | White to off-white solid powder[1] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in DMSO (up to 46.71 mg/mL)[5] |

Pharmacological Properties and Mechanism of Action

WAY-207024 is a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. By binding to this receptor in the anterior pituitary gland, it prevents the endogenous GnRH from initiating its signaling cascade. This blockade leads to a rapid and reversible suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

| Parameter | Species | Value (IC₅₀) |

| GnRH Receptor Affinity | Human | 12 nM[1] |

| Rat | 71 nM[1] |

The primary pharmacological effect of WAY-207024 is the reduction of circulating LH levels, a key hormone in the reproductive cycle.[2]

Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR). Its activation by GnRH initiates a signaling cascade that is central to the regulation of the hypothalamic-pituitary-gonadal axis. WAY-207024, as an antagonist, physically blocks the binding of GnRH, thereby inhibiting these downstream events.

Experimental Protocols

The following protocols are based on established methodologies for characterizing GnRH receptor antagonists and are tailored for the evaluation of this compound.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the in vitro binding affinity (IC₅₀) of this compound for the human and rat GnRH receptors.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human or rat GnRH receptor.

-

Radioligand: [¹²⁵I]-labeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) or antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and protease inhibitors.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a non-radiolabeled GnRH agonist (e.g., 1 µM Buserelin).

-

96-well microplates, glass fiber filters, cell harvester, and a gamma counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the GnRH receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membrane preparation.

-

Competition Binding: Serial dilutions of this compound, radioligand, and cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Measurement of Luteinizing Hormone (LH) in Rats

This protocol describes the in vivo evaluation of the ability of orally administered this compound to suppress plasma LH levels in castrated male rats. Castrated rats are used as they exhibit elevated and stable LH levels.

Materials:

-

Animals: Adult male Sprague-Dawley rats, castrated at least one week prior to the experiment.

-

Test Compound: this compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

Vehicle Control: The formulation vehicle.

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

-

Centrifuge for plasma separation.

-

Rat LH ELISA kit or radioimmunoassay (RIA) kit.

Procedure:

-

Animal Acclimation: Acclimate the castrated rats to the housing conditions for at least one week.

-

Dosing: Administer this compound or vehicle control to the rats via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

LH Measurement: Quantify the concentration of LH in the plasma samples using a validated rat LH ELISA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the plasma LH concentration over time for both the treated and vehicle control groups. Calculate the percentage suppression of LH levels at each time point relative to the pre-dose or vehicle control levels.

Conclusion

This compound is a valuable research tool for studying the GnRH receptor and its role in the reproductive system. Its high potency, oral bioavailability, and demonstrated in vivo efficacy make it a suitable compound for a wide range of preclinical studies. The information and protocols provided in this guide are intended to support researchers in the effective design and execution of their experiments involving this potent GnRH receptor antagonist.

References

WAY-207024 Dihydrochloride: A Technical Guide to its Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-207024 dihydrochloride (B599025) is a potent and orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3][4] Developed by Wyeth Research, this small molecule has demonstrated significant potential in preclinical studies for its ability to modulate the hypothalamic-pituitary-gonadal axis by reducing plasma luteinizing hormone (LH) levels.[1][2][5] This technical guide provides a comprehensive overview of the core research applications of WAY-207024, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its mechanism of action through the GnRH signaling pathway. The information presented is intended to support researchers and professionals in the fields of endocrinology, oncology, and reproductive health in exploring the therapeutic potential of GnRH receptor antagonists.

Core Compound Characteristics

| Property | Value | Reference |

| IUPAC Name | 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline dihydrochloride | [3] |

| Synonyms | WAY-207024, WAY 207024 diHCl | [3] |

| CAS Number | 872002-73-8 (dihydrochloride) | [3] |

| Molecular Formula | C30H34Cl2N6 | [3] |

| Molecular Weight | 549.54 g/mol | [3][4] |

Mechanism of Action: GnRH Receptor Antagonism

WAY-207024 functions as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells. By binding to the GnRH receptor, WAY-207024 blocks the downstream signaling cascade that is normally initiated by the binding of endogenous GnRH. This inhibitory action prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in gonadal steroidogenesis.

Signaling Pathway

The binding of GnRH to its receptor typically activates the Gαq/11 subunit of the associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the transcription and release of LH and FSH. WAY-207024, by blocking the initial receptor activation, effectively halts this entire pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for WAY-207024 dihydrochloride.

Table 1: In Vitro GnRH Receptor Binding Affinity

| Species | IC50 (nM) | Reference |

| Human | 12 | [2][3] |

| Rat | 71 | [2][3] |

IC50 values represent the concentration of WAY-207024 required to inhibit 50% of the binding of a radiolabeled ligand to the GnRH receptor.

Table 2: In Vivo Efficacy in Rats

| Parameter | Value | Reference |

| Effect | Lowered plasma luteinizing hormone (LH) levels | [2] |

| Administration | Oral | [1][5] |

Specific dosage and time-course data from the primary literature were not publicly available.

Experimental Protocols

The following are representative experimental protocols for assays relevant to the characterization of WAY-207024. The specific parameters for WAY-207024 are based on the limited publicly available information, and these protocols are intended as a general guide.

GnRH Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity (IC50) of WAY-207024 for the GnRH receptor.

Materials:

-

This compound

-

Membrane preparations from cells expressing the human or rat GnRH receptor

-

Radiolabeled GnRH analog (e.g., [125I]-Buserelin)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2 and 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled GnRH analog, and varying concentrations of WAY-207024.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of WAY-207024.

-

Calculate the IC50 value, which is the concentration of WAY-207024 that displaces 50% of the specifically bound radioligand.

In Vivo Luteinizing Hormone (LH) Suppression in Rats

Objective: To evaluate the in vivo efficacy of orally administered WAY-207024 in suppressing plasma LH levels in rats.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Mature male or female rats

-

Blood collection supplies (e.g., syringes, EDTA tubes)

-

Centrifuge

-

Rat LH ELISA kit

Procedure:

-

Acclimatize rats to the experimental conditions.

-

Administer this compound or vehicle orally to the rats at various doses.

-

Collect blood samples at predetermined time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Measure the concentration of LH in the plasma samples using a validated rat LH ELISA kit.

-

Compare the plasma LH levels in the WAY-207024-treated groups to the vehicle-treated control group to determine the extent and duration of LH suppression.

Potential Research Applications

Given its mechanism of action as a GnRH receptor antagonist, WAY-207024 holds potential for research in various therapeutic areas where suppression of the hypothalamic-pituitary-gonadal axis is beneficial. These areas include, but are not limited to:

-

Oncology: Investigating the treatment of hormone-sensitive cancers such as prostate cancer and breast cancer.

-

Gynecology: Exploring its utility in managing conditions like endometriosis, uterine fibroids, and polycystic ovary syndrome (PCOS).

-

Reproductive Medicine: Studying its application in assisted reproductive technologies.

It is important to note that while the preclinical data for WAY-207024 are promising, there is no publicly available information on its progression to clinical trials.

Conclusion

This compound is a well-characterized preclinical GnRH receptor antagonist with potent in vitro activity and demonstrated in vivo efficacy in animal models. Its oral bioavailability makes it a valuable research tool for investigating the role of the GnRH signaling pathway in various physiological and pathological processes. This technical guide provides a foundational understanding of its properties and potential applications, serving as a resource for the scientific community to further explore the therapeutic promise of this class of compounds.

References

WAY-207024 Dihydrochloride: A Technical Guide for Endometriosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment strategies often focus on suppressing ovarian estrogen production. This technical guide provides an in-depth overview of WAY-207024 dihydrochloride (B599025), a potent and orally active gonadotropin-releasing hormone (GnRH) antagonist, and its potential application in endometriosis research. By competitively blocking GnRH receptors in the pituitary gland, WAY-207024 inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inducing a hypoestrogenic state that leads to the atrophy of endometriotic lesions. This document summarizes the mechanism of action, preclinical data, and detailed experimental protocols relevant to the investigation of WAY-207024 and similar compounds in the context of endometriosis.

Core Concepts: Mechanism of Action

WAY-207024 is a non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1] Its primary mechanism of action involves the competitive blockade of GnRH receptors on pituitary gonadotrophs.[2] This action prevents the endogenous GnRH from stimulating the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropins leads to decreased ovarian estrogen production, creating a hypoestrogenic environment.[3][4][5][6] As endometriotic lesions are estrogen-dependent, this hormonal suppression inhibits their growth and can lead to their regression.[6][7]

Signaling Pathway

The therapeutic effect of WAY-207024 in endometriosis is mediated through the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. The binding of WAY-207024 to GnRH receptors on pituitary cells inhibits the phospholipase C signaling cascade, which is normally activated by GnRH.[2][8] This prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the downstream signaling that leads to LH and FSH release. The resulting decrease in estrogen levels systemically affects endometriotic implants, which rely on estrogen for their survival and proliferation.

Figure 1: Mechanism of action of WAY-207024 in the HPG axis.

Downstream of estrogen deprivation, several intracellular signaling pathways within the endometriotic lesions are affected. Reduced estrogen receptor activation can lead to decreased cell proliferation and increased apoptosis. While direct studies on WAY-207024's effects on these pathways are limited, GnRH antagonist-induced hypoestrogenism is known to impact key signaling cascades implicated in endometriosis, such as the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell survival and proliferation.[9] Furthermore, GnRH antagonists may have direct effects on endometrial cells, potentially inducing apoptosis through activation of stress-induced MAPK pathways like p38 and JNK.[10][11]

Quantitative Data

Table 1: In Vitro Receptor Binding Affinity of WAY-207024

| Receptor | Species | IC50 (nM) |

| GnRH-R | Human | 12 |

| GnRH-R | Rat | 71 |

| Data sourced from MedchemExpress and Tocris Bioscience.[12] |

Table 2: Comparative In Vivo Efficacy of GnRH Antagonists in Rat Models of Endometriosis

| Compound | Dosing Regimen | Duration | Lesion Volume Reduction (%) | Reference |

| Cetrorelix | 0.001 mg/rat/day, s.c. | 8 weeks | Statistically significant reduction (P < 0.01) | [13] |

| Leuprolide (GnRH Agonist) | 0.075 mg/kg, s.c. (twice at 4-week intervals) | 8 weeks | Statistically significant reduction (P < 0.01) | [13] |

| Note: Specific percentage reduction for Cetrorelix and Leuprolide was not provided in the source, only statistical significance. |

Table 3: Comparative Pharmacokinetics of Oral GnRH Antagonists in Rats

| Compound | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| SHR7280 | ~1.0-1.5 | ~1.0-2.2 | 63.1 | [2][12] |

| AG-045572 | - | - | 24 (female/castrated male), 8 (intact male) | [10] |

| Panduratin A | ~1.0 | ~2.5 | ~6-9 | [14] |

| SR13668 | ~4-8 | ~4.4-5.6 | ~25-28 | [15] |

| This table provides a reference for the expected pharmacokinetic profile of an orally administered small molecule in rats. |

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the preclinical evaluation of WAY-207024 in endometriosis research.

In Vivo Model: Rat Model of Surgically Induced Endometriosis

This model is widely used to study the pathogenesis of endometriosis and to evaluate the efficacy of potential therapeutic agents.

Materials:

-

Adult female Wistar or Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Suture material (e.g., 3-0 vicryl, 6-0 mononylon)

-

Sterile saline

Procedure:

-

Anesthetize the rat and perform a midline laparotomy.

-

Ligate the blood vessels of the left uterine horn.

-

Resect a 2 cm segment of the uterine horn.

-

Immerse the resected segment in cold sterile saline.

-

Longitudinally open the uterine segment and cut a 5x5 mm piece of endometrial tissue.

-

Suture this endometrial explant to the peritoneal wall near a blood vessel, with the endometrial layer facing the abdominal cavity.[3]

-

Close the abdominal wall in layers.

-

Allow the endometriotic lesions to establish for a period of 4-6 weeks.

-

Initiate treatment with WAY-207024 (oral gavage) or vehicle control.

-

At the end of the treatment period, euthanize the animals and measure the volume of the endometriotic lesions. Lesion volume can be calculated using the formula: (length x width x height) x 0.52.

-

Excise the lesions for histological analysis to confirm the presence of endometrial glands and stroma.

Figure 2: Workflow for the rat model of surgically induced endometriosis.

In Vitro Assay: Proliferation of Endometrial Stromal Cells

This assay is used to assess the direct or indirect effects of a compound on the proliferation of endometrial cells.

Materials:

-

Primary human endometrial stromal cells (hESCs) or an immortalized endometrial stromal cell line

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)

-

WAY-207024 dihydrochloride

-

Proliferation assay kit (e.g., MTT, BrdU, or CyQUANT)

-

96-well plates

Procedure:

-

Seed hESCs in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.

-

Treat the cells with varying concentrations of WAY-207024 in the presence or absence of estradiol (B170435) (E2) to simulate the hypoestrogenic effect.

-

Incubate for 24-72 hours.

-

Assess cell proliferation using a chosen proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence and calculate the percentage of proliferation relative to the control group.

Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study to determine key parameters of WAY-207024 following oral administration.

Materials:

-

Male Wistar or Sprague-Dawley rats with jugular vein cannulas

-

This compound formulated for oral administration

-

Vehicle control

-

Blood collection tubes (e.g., heparinized)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of WAY-207024 via gavage.

-

Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of WAY-207024 in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

-

For oral bioavailability, a separate group of rats should receive an intravenous dose of WAY-207024.

Figure 3: Workflow for a pharmacokinetic study in rats.

Conclusion

This compound, as a potent oral GnRH antagonist, represents a promising candidate for investigation in the context of endometriosis. Its mechanism of action, leading to a rapid and dose-dependent suppression of ovarian estrogen production, aligns with the established therapeutic strategy of inducing a hypoestrogenic state to manage this disease. While direct preclinical data on WAY-207024 in endometriosis models is currently limited, the information provided in this guide on its in vitro activity, the expected in vivo effects based on other GnRH antagonists, and detailed experimental protocols offer a solid foundation for researchers to design and execute studies to evaluate its therapeutic potential. Further research is warranted to establish the in vivo efficacy, pharmacokinetic and pharmacodynamic profile, and long-term safety of WAY-207024 for the treatment of endometriosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. 4.5. Endometriosis Induction [bio-protocol.org]

- 5. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of GnRH action in gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WAY-207024 | GnRH-R拮抗剂 | MCE [medchemexpress.cn]

- 13. clinsurggroup.us [clinsurggroup.us]

- 14. mdpi.com [mdpi.com]

- 15. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Oral GnRH Antagonists in Uterine Fibroid Research: A Technical Overview

A review of the therapeutic potential and underlying mechanisms of orally active gonadotropin-releasing hormone antagonists, with a focus on the clinical landscape in the absence of specific data for WAY-207024 dihydrochloride (B599025) in uterine fibroid studies.

Introduction

Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, often leading to significant symptoms such as heavy menstrual bleeding, pelvic pain, and infertility. The growth of these tumors is largely dependent on the ovarian steroid hormones estrogen and progesterone (B1679170). Consequently, therapeutic strategies that modulate the hypothalamic-pituitary-gonadal (HPG) axis have been a cornerstone of medical management.